molecular formula C10H16N2O6 B12643581 Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)- CAS No. 32926-52-6

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-

Cat. No.: B12643581
CAS No.: 32926-52-6
M. Wt: 260.24 g/mol
InChI Key: YJLDZGKIGNIAQO-DJFHCUHBSA-N
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Description

(5R,6S)-5,6-Dihydro-6-hydroxythymidine is a derivative of thymidine, a nucleoside component of DNA This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions of the thymidine molecule, which significantly alters its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .

Types of Reactions:

    Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in aqueous or alcoholic solutions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.

    Reduction: Fully saturated thymidine derivatives.

    Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,6S)-5,6-Dihydro-6-hydroxythymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .

Comparison with Similar Compounds

    Thymidine: The parent compound, lacking the hydroxyl groups at the 5 and 6 positions.

    5,6-Dihydrothymidine: A similar compound without the hydroxyl groups.

    5-Hydroxymethyl-2’-deoxyuridine: Another nucleoside derivative with hydroxyl modifications.

Uniqueness: (5R,6S)-5,6-Dihydro-6-hydroxythymidine is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly impact its chemical reactivity and biological interactions. This compound’s ability to induce DNA structural changes and its role in DNA repair mechanisms make it a valuable tool in scientific research .

Properties

CAS No.

32926-52-6

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1

InChI Key

YJLDZGKIGNIAQO-DJFHCUHBSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Origin of Product

United States

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